Synthesis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Technical Guide
Synthesis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways and mechanisms for 1,3-bis(3-aminopropyl)tetramethyldisiloxane, a versatile organosilicon compound with significant applications in materials science and as a linker in drug development. This document details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support research and development activities.
Primary Synthesis Pathway: Hydrosilylation of N-Protected Allylamine
The most prevalent and industrially significant method for synthesizing 1,3-bis(3-aminopropyl)tetramethyldisiloxane involves a two-step process: the platinum-catalyzed hydrosilylation of an N-protected allylamine with 1,1,3,3-tetramethyldisiloxane, followed by the deprotection of the resulting intermediate.
The initial protection of the amine functionality of allylamine is crucial to prevent side reactions with the Si-H groups of the disiloxane. Various protecting groups can be employed, with silyl and benzylidene groups being common choices. The selection of the protecting group can influence reaction conditions and overall yield.
Following the hydrosilylation reaction, the protecting groups are removed to yield the final product. This deprotection step is typically achieved through hydrolysis or alcoholysis.
Reaction Mechanism: The Chalk-Harrod Mechanism
The key step in this synthesis, the hydrosilylation reaction, proceeds via the Chalk-Harrod mechanism. This catalytic cycle, mediated by a platinum complex (e.g., Karstedt's catalyst), involves the following key steps:
-
Oxidative Addition: The Si-H bond of 1,1,3,3-tetramethyldisiloxane adds to the platinum(0) catalyst, forming a platinum(II) hydride complex.
-
Olefin Coordination: The N-protected allylamine coordinates to the platinum center.
-
Migratory Insertion: The coordinated double bond of the allylamine inserts into the platinum-hydride bond. This is typically the rate-determining step and results in an anti-Markovnikov addition, leading to the desired linear aminopropyl chain.
-
Reductive Elimination: The desired silylated amine product is eliminated from the platinum complex, regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data
The following table summarizes quantitative data from various experimental protocols for the hydrosilylation-deprotection synthesis of 1,3-bis(3-aminopropyl)tetramethyldisiloxane.
| Protecting Group | Catalyst | Hydrosilylation Temp. (°C) | Deprotection Method | Yield (%) | Purity | Reference |
| N-trimethylsilyl | H₂PtCl₆ solution | 70 | Methanolysis | 84 | Isomer-free | [1] |
| N-triethylsilyl | H₂PtCl₆ solution | Not specified | Ethanolysis followed by hydrolysis | 71 | Isomer-free | [1] |
| N-benzylidene | H₂PtCl₆ solution | 100-150 | Acidic Hydrolysis | Not specified | Contains 13% isomer | [1] |
Experimental Protocols
1.3.1. Synthesis using N-trimethylsilylallylamine[1]
-
Materials: N-trimethylsilylallylamine, 1,1,3,3-tetramethyldisiloxane, 4% isopropyl alcohol solution of H₂PtCl₆·6H₂O, methanol, water.
-
Procedure:
-
A flask is charged with N-trimethylsilylallylamine and the platinum catalyst solution.
-
1,1,3,3-tetramethyldisiloxane is added dropwise at 70°C over 3 hours.
-
The reaction mixture is ripened for one hour at the same temperature.
-
Methanol is added, and the solution is refluxed for one hour for desilylation.
-
Methanol and silyl ether byproducts are distilled off.
-
Water is added to the residue, and the mixture is refluxed for 2 hours.
-
The final product is isolated by vacuum distillation.
-
1.3.2. Synthesis using N-benzylideneallylamine[1]
-
Materials: N-benzylideneallylamine, 1,1,3,3-tetramethyldisiloxane, H₂PtCl₆·6H₂O, hydrochloric acid, sodium hydroxide, toluene.
-
Procedure:
-
A flask is charged with 1,1,3,3-tetramethyldisiloxane and the platinum catalyst and heated to 100°C.
-
N-benzylideneallylamine is added dropwise over 2 hours.
-
The reaction is ripened at 150°C for 3 hours.
-
17% hydrochloric acid is added for hydrolysis and deblocking.
-
The aqueous layer is separated and washed with toluene.
-
Sodium hydroxide solution is added to liberate the free amine.
-
The product is then isolated.
-
Alternative Synthesis Pathways
While the hydrosilylation route is dominant, other synthetic strategies have been considered, though they are less detailed in readily available literature. These alternative pathways offer potential for different starting materials and reaction conditions.
Ammonolysis of 1,3-Bis(3-chloropropyl)tetramethyldisiloxane
This pathway involves the nucleophilic substitution of the chlorine atoms in 1,3-bis(3-chloropropyl)tetramethyldisiloxane with ammonia. This method avoids the use of a platinum catalyst but may require high pressure and temperature to achieve good conversion and can lead to the formation of secondary and tertiary amine byproducts.
Hydrolysis of Cyclic Azasiloxane Precursors
Another potential route involves the synthesis of a cyclic azasiloxane, which is subsequently hydrolyzed to yield the final product. This method is suggested to produce a high-purity product. However, the synthesis of the cyclic precursor can be a multi-step process.
Conclusion
The synthesis of 1,3-bis(3-aminopropyl)tetramethyldisiloxane is predominantly achieved through the hydrosilylation of N-protected allylamine with 1,1,3,3-tetramethyldisiloxane, followed by deprotection. This method, particularly when using silyl protecting groups, offers high yields and purity. The reaction proceeds via the well-established Chalk-Harrod mechanism. While alternative pathways such as ammonolysis of a chlorinated precursor and hydrolysis of a cyclic azasiloxane exist, they are less commonly employed and documented. The choice of synthesis route will depend on factors such as desired purity, scale, cost, and available starting materials. This guide provides the foundational knowledge for researchers to select and optimize the synthesis of this important bifunctional organosilicon compound.
